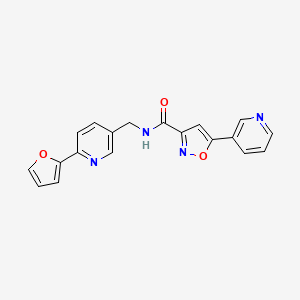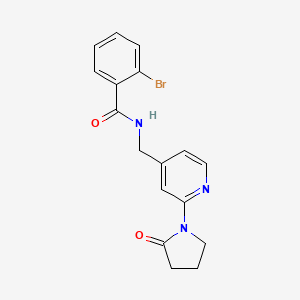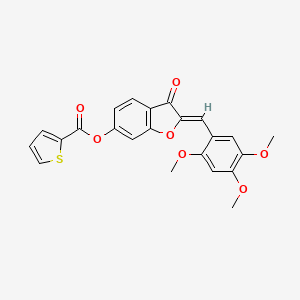![molecular formula C13H13N7O2 B2357152 N-(1-([1,2,4]triazolo[4,3-b]piridazin-6-il)pirrolidin-3-il)isoxazol-5-carboxamida CAS No. 2034424-78-5](/img/structure/B2357152.png)
N-(1-([1,2,4]triazolo[4,3-b]piridazin-6-il)pirrolidin-3-il)isoxazol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C13H13N7O2 and its molecular weight is 299.294. The purity is usually 95%.
BenchChem offers high-quality N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)isoxazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)isoxazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
El compuesto recién sintetizado demuestra potentes efectos antibacterianos contra bacterias gramnegativas (como E. coli y P. aeruginosa) y bacterias grampositivas (S. aureus). Su actividad supera la de los antibióticos comerciales como Indometacina, Ácido Nalidíxico, Imipenem y Nistatina . Los investigadores están explorando su potencial como un nuevo agente antibacteriano.
Propiedades Antifúngicas
N-(1-([1,2,4]triazolo[4,3-b]piridazin-6-il)pirrolidin-3-il)isoxazol-5-carboxamida también exhibe una fuerte actividad antifúngica contra C. albicans (Candida albicans), un patógeno fúngico común. Esta propiedad podría ser valiosa en el desarrollo de medicamentos antifúngicos .
Efectos Antiinflamatorios
El compuesto muestra una actividad antiinflamatoria prometedora. Se podría investigar más a fondo para posibles aplicaciones terapéuticas en el manejo de afecciones inflamatorias .
Química Medicinal
Los compuestos heterocíclicos que contienen átomos de nitrógeno puente, incluidos los anillos de 1,2,4-triazol, se han explorado ampliamente en química medicinal. Estos compuestos desempeñan funciones esenciales en diversos fármacos farmacéuticos, como agentes antimicrobianos, antifúngicos, antibacterianos, antivirales y medicamentos contra el cáncer . La estructura única del compuesto puede contribuir a sus propiedades farmacológicas.
Materiales Energéticos
Si bien no están directamente relacionados con las aplicaciones biológicas, los compuestos basados en 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazina se han sintetizado como materiales energéticos. Estos materiales se utilizan en propulsores, explosivos y pirotecnia .
Desarrollo Potencial de Fármacos
Dadas las diversas actividades farmacológicas del compuesto, los investigadores pueden explorar su potencial como compuesto principal para el desarrollo de fármacos. Su andamiaje podría inspirar nuevos candidatos a fármacos dirigidos a diversas enfermedades.
En resumen, This compound es prometedor en los campos antibacteriano, antifúngico, antiinflamatorio y de química medicinal. Se justifican estudios adicionales para liberar todo su potencial y explorar aplicaciones adicionales. 🌟
Propiedades
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O2/c21-13(10-3-5-15-22-10)16-9-4-6-19(7-9)12-2-1-11-17-14-8-20(11)18-12/h1-3,5,8-9H,4,6-7H2,(H,16,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKANWLCMCGMJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=NO2)C3=NN4C=NN=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-butyl-3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2357071.png)
![3-(2-chlorophenyl)-5-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2357072.png)
![2-(2-fluorophenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2357075.png)

![8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2357082.png)
![N-(2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}ethyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2357083.png)




![1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine](/img/structure/B2357089.png)
![1-[4-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid](/img/structure/B2357092.png)
